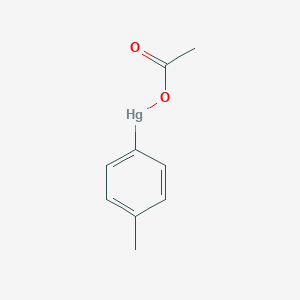

Tolylmercuric acetate

Description

Tolylmercuric acetate (chemical formula: C₈H₇HgO₂CH₃) is an organomercury compound characterized by a tolyl group (methylphenyl) bonded to a mercury atom, with an acetate counterion. It is primarily utilized in synthetic organic chemistry, particularly in palladium-catalyzed coupling reactions, where it serves as a stable intermediate. Unlike more reactive organomercury compounds like bitolylmercury, this compound exhibits lower reactivity, allowing it to persist in reaction mixtures without further transformation . Its stability and mercury-carbon covalent bond classify it as a true organomercury compound, though its environmental and biological behavior may share similarities with both organic and inorganic mercury species depending on context .

Properties

CAS No. |

1300-78-3 |

|---|---|

Molecular Formula |

C9H10HgO2 |

Molecular Weight |

350.77 g/mol |

IUPAC Name |

acetyloxy-(4-methylphenyl)mercury |

InChI |

InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h3-6H,1H3;1H3,(H,3,4);/q;;+1/p-1 |

InChI Key |

QQQFFLWYRHKKQG-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)[Hg]OC(=O)C |

Canonical SMILES |

CC1=CC=C(C=C1)[Hg]OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

From p-Toluenesulfinic Acid and Mercuric Chloride:

-

Direct Mercuration of Toluene with Mercuric Acetate:

Industrial Production Methods: Industrial production typically involves the direct mercuration of toluene with mercuric acetate due to its efficiency and higher yield.

Chemical Reactions Analysis

General Reactivity of Organomercury Compounds

Organomercury compounds, such as mercury(II) acetate, are widely used in organic synthesis for:

-

Electrophilic addition reactions (e.g., oxymercuration of alkenes).

-

Formation of carbon-mercury bonds via nucleophilic substitution.

-

Demercuration (removal of mercury via reduction with sodium borohydride).

The tolyl group (methyl-substituted benzene) in Tolylmercuric acetate would likely influence reactivity through steric and electronic effects compared to simpler organomercury species.

Oxymercuration-Demercuration

Mercury(II) acetate participates in Markovnikov-selective hydration of alkenes (see2):

-

Electrophilic attack : The alkene’s π electrons attack Hg(OAc)₂, forming a mercurinium ion intermediate.

-

Water addition : Water opens the mercurinium ion, placing the hydroxyl group on the more substituted carbon.

-

Demercuration : Sodium borohydride (NaBH₄) reduces the Hg-O bond, yielding an alcohol and elemental mercury.

For this compound, analogous reactivity could occur, but the tolyl group may alter regioselectivity or stability of intermediates.

Thermal and Chemical Stability

-

Mercury(II) acetate decomposes upon heating, releasing acetic acid and forming mercuric oxide. This compound may exhibit similar thermal instability.

-

Reactivity with sulfides (e.g., H₂S) could precipitate mercury sulfides, as seen with Hg(OAc)₂ .

Data Limitations and Recommendations

No experimental data or studies specific to this compound were identified in the provided sources. To address this gap:

-

Consult specialized journals (e.g., Journal of Organometallic Chemistry) for syntheses involving substituted arylmercury compounds.

-

Explore reaction databases (Reaxys, SciFinder) for kinetic or thermodynamic data.

Hypothetical Reaction Pathways

Based on mercury(II) acetate chemistry, potential reactions for this compound include:

| Reaction Type | Expected Outcome | Key Factors |

|---|---|---|

| Alkene Addition | Markovnikov alcohol after demercuration | Solvent polarity, temperature |

| Nucleophilic Attack | Substitution at mercury center (e.g., with halides, thiols) | Nucleophile strength, steric hindrance |

| Reduction | Cleavage of Hg-C bond to yield toluene derivative | Choice of reductant (e.g., NaBH₄, LiAlH₄) |

Scientific Research Applications

Chemistry:

- Used as a reagent in organic synthesis for introducing the p-tolylmercuric group into organic molecules.

Biology:

- Studied for its potential antimicrobial properties due to the presence of mercury.

Medicine:

- Investigated for its potential use in pharmaceuticals, although its toxicity limits its direct application.

Industry:

- Utilized in the production of other organomercurial compounds and as a catalyst in certain chemical reactions.

Mechanism of Action

Mechanism: Tolylmercuric acetate exerts its effects primarily through the interaction of the mercury center with various biological molecules. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes.

Molecular Targets and Pathways:

Enzymes: Inhibits enzymes by binding to thiol groups.

Cell Membranes: Disrupts cell membrane integrity by interacting with membrane proteins and lipids.

Comparison with Similar Compounds

Structural and Functional Differences

Organomercury compounds vary in their organic ligands, which influence reactivity, toxicity, and environmental persistence. Key compounds for comparison include:

Environmental Persistence and Degradation

- Bacterial Degradation : PMA is highly persistent, with only 5.7% degraded by Pseudoalteromonas haloplanktis strain M-1, compared to 95.4% degradation of methylmercuric chloride . This compound’s environmental fate is undocumented but likely similar to PMA due to structural analogy.

- Excretion and Bioaccumulation : In rats, phenylmercuric acetate accumulates predominantly in kidneys, whereas methylmercuric hydroxide distributes uniformly . This compound’s excretion pathway is presumed kidney-centric, akin to PMA.

Chemical Reactivity and Stability

- Reactivity in Synthesis : this compound’s stability makes it less reactive than bitolylmercury in palladium-mediated reactions, limiting its participation in secondary reactions .

- Incompatibilities : Like PMA, this compound is likely incompatible with oxidizing agents, strong acids, and bases, necessitating careful handling .

Data Tables

Table 1: Comparative Toxicity and Degradation Rates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.